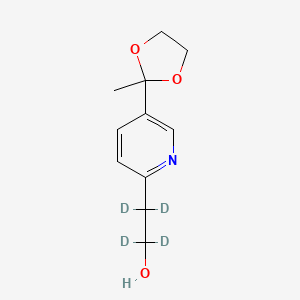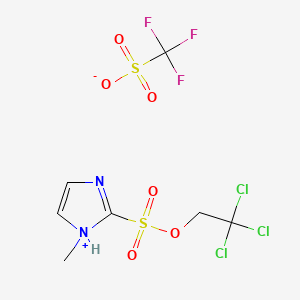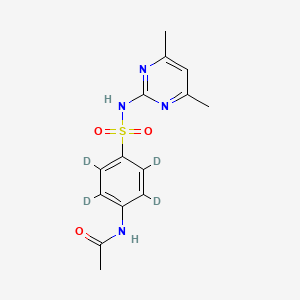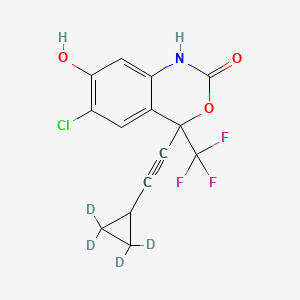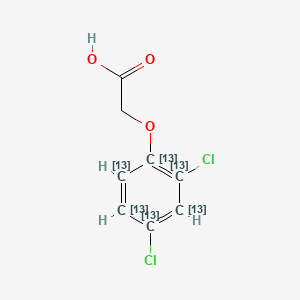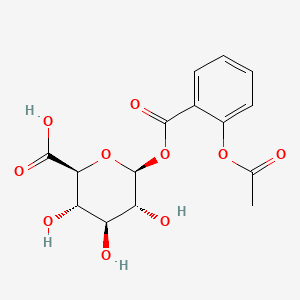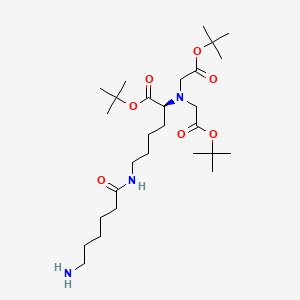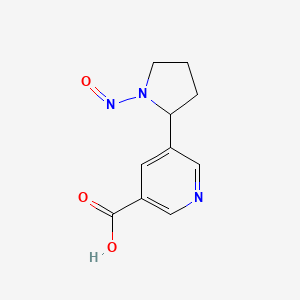
N'-Nitrosonornicotine-5-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Nitrosonornicotine-5-carboxylic Acid is a derivative of nicotine, a well-known alkaloid found in tobacco. This compound is part of the nitrosamine family, which are known for their potential carcinogenic properties. The molecular formula of N’-Nitrosonornicotine-5-carboxylic Acid is C10H11N3O3, and it has a molecular weight of 221.21 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Nitrosonornicotine-5-carboxylic Acid typically involves the nitrosation of nornicotine, which is a demethylated derivative of nicotine. The reaction conditions often require an acidic environment to facilitate the nitrosation process. Common reagents used in this synthesis include nitrous acid or sodium nitrite in the presence of a strong acid like hydrochloric acid .
Industrial Production Methods
Industrial production methods for N’-Nitrosonornicotine-5-carboxylic Acid are not well-documented, likely due to its primary use in research rather than commercial applications. the general principles of nitrosation and the use of large-scale chemical reactors would apply if industrial production were necessary.
化学反応の分析
Types of Reactions
N’-Nitrosonornicotine-5-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the nitroso group to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Esters or amides.
科学的研究の応用
N’-Nitrosonornicotine-5-carboxylic Acid is primarily used in scientific research due to its potential carcinogenic properties. It is studied extensively in the fields of:
Chemistry: As a model compound for studying nitrosation reactions and nitrosamine chemistry.
Biology: To understand its effects on cellular processes and its role in carcinogenesis.
Medicine: For its potential implications in tobacco-related cancers and as a biomarker for exposure to nitrosamines.
Industry: Limited use, mainly in research and development settings.
作用機序
The mechanism of action of N’-Nitrosonornicotine-5-carboxylic Acid involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can bind to DNA, forming DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The primary molecular targets are the nucleophilic sites on DNA bases, and the pathways involved include alpha-hydroxylation and subsequent formation of DNA adducts .
類似化合物との比較
Similar Compounds
N’-Nitrosonornicotine (NNN): Another nitrosamine derived from nicotine, known for its carcinogenic properties.
N-Nitrosopiperidine (NPIP): A nitrosamine with similar carcinogenic potential, often found in various consumer products.
Uniqueness
N’-Nitrosonornicotine-5-carboxylic Acid is unique due to its specific structure, which includes both a nitroso group and a carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to other nitrosamines like NNN and NPIP .
特性
IUPAC Name |
5-(1-nitrosopyrrolidin-2-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-10(15)8-4-7(5-11-6-8)9-2-1-3-13(9)12-16/h4-6,9H,1-3H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWMJVSDDYACRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)C2=CC(=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301209006 |
Source


|
| Record name | 5-(1-Nitroso-2-pyrrolidinyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-27-3 |
Source


|
| Record name | 5-(1-Nitroso-2-pyrrolidinyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Nitroso-2-pyrrolidinyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
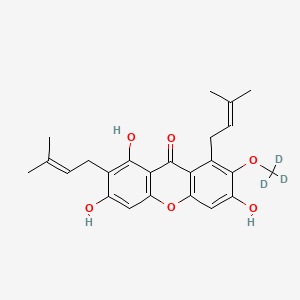
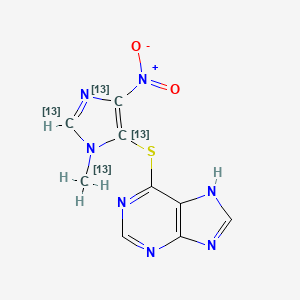
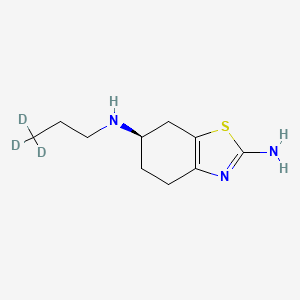
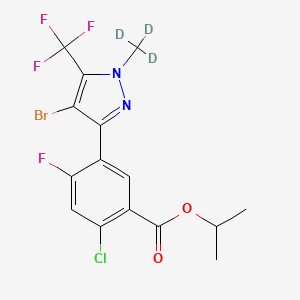
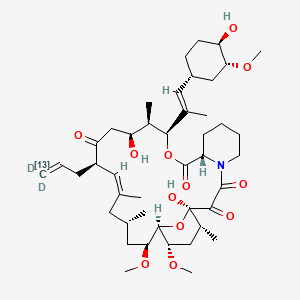
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)
